1,4,5,8-Tetrabromonaphthalene
Overview
Description
1,4,5,8-Tetrabromonaphthalene is a halogenated derivative of naphthalene, characterized by the substitution of four bromine atoms at the 1, 4, 5, and 8 positions of the naphthalene ring
Preparation Methods
1,4,5,8-Tetrabromonaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs in a solvent like acetic acid, and the product is purified through recrystallization .
Industrial production methods often involve similar bromination reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,4,5,8-Tetrabromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like zinc dust in acetic acid.
Oxidation Reactions: Oxidative conditions can lead to the formation of naphthoquinones or other oxidized products. Reagents such as potassium permanganate or chromium trioxide are often used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted naphthalenes .
Scientific Research Applications
1,4,5,8-Tetrabromonaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other halogenated compounds and as a model compound for studying steric effects in polyhalogenated naphthalenes.
Biology: The compound’s brominated structure makes it useful in studying the interactions of halogenated aromatic compounds with biological systems.
Medicine: Research into its potential as a pharmacophore for developing new drugs is ongoing, particularly in the field of anticancer agents.
Mechanism of Action
The mechanism by which 1,4,5,8-tetrabromonaphthalene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The bromine atoms create a high degree of steric hindrance, which can influence the compound’s binding affinity and specificity. The pathways involved often include halogen bonding and hydrophobic interactions, which play a crucial role in the compound’s biological activity .
Comparison with Similar Compounds
1,4,5,8-Tetrabromonaphthalene can be compared with other halogenated naphthalenes, such as:
1,4,5,8-Tetrachloronaphthalene: Similar in structure but with chlorine atoms instead of bromine. It has different reactivity and applications due to the smaller size and different electronegativity of chlorine.
1,4,5,8-Tetraiodonaphthalene: Contains iodine atoms, which are larger and more polarizable than bromine, leading to different chemical properties and uses.
1,5-Dibromo-4,8-dichloronaphthalene: A mixed halogenated derivative with both bromine and chlorine atoms, offering a unique combination of properties from both halogens.
This compound is unique due to the specific arrangement of bromine atoms, which imparts distinct steric and electronic characteristics, making it valuable for various specialized applications.
Properties
IUPAC Name |
1,4,5,8-tetrabromonaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYHNZUNBWXWAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1Br)Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726348 | |
Record name | 1,4,5,8-Tetrabromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6596-45-8 | |
Record name | 1,4,5,8-Tetrabromonaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6596-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,5,8-Tetrabromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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